molecular formula C26H19FN2O4S2 B2508697 (3Z)-1-[(3-fluorophenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894655-46-0

(3Z)-1-[(3-fluorophenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2508697
CAS No.: 894655-46-0
M. Wt: 506.57
InChI Key: BAONNMYJJDPMKC-JLPGSUDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3Z)-1-[(3-fluorophenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione” is a heterocyclic derivative featuring a thieno[3,2-c][1,2]thiazine-2,2,4-trione core. This structure is substituted with a 3-fluorobenzyl group at position 1 and a 4-phenoxyphenylamino-methylidene moiety at position 3.

Properties

IUPAC Name

(3Z)-1-[(3-fluorophenyl)methyl]-2,2-dioxo-3-[(4-phenoxyanilino)methylidene]thieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN2O4S2/c27-19-6-4-5-18(15-19)17-29-23-13-14-34-26(23)25(30)24(35(29,31)32)16-28-20-9-11-22(12-10-20)33-21-7-2-1-3-8-21/h1-16,28H,17H2/b24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAONNMYJJDPMKC-JLPGSUDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C3C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C\3/C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3Z)-1-[(3-fluorophenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves multiple steps, typically starting with the preparation of the thieno[3,2-c][1,2]thiazine core. This core can be synthesized through a series of cyclization reactions involving sulfur and nitrogen-containing precursors. The fluorophenyl and phenoxyphenyl groups are then introduced through substitution reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .

Scientific Research Applications

(3Z)-1-[(3-fluorophenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione: has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-1-[(3-fluorophenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound binds to these targets, inhibiting their activity and thereby modulating the associated biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Analog 1: (3Z)-3-{[(3-Chloro-4-methoxyphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione (CAS 894681-95-9)

  • Core Structure: Shares the same thieno[3,2-c][1,2]thiazine-2,2,4-trione backbone as the target compound .
  • Substituents: Position 1: 4-fluorophenylmethyl (vs. 3-fluorophenylmethyl in the target). Position 3: 3-chloro-4-methoxyphenylamino-methylidene (vs. 4-phenoxyphenylamino-methylidene in the target).
  • Molecular Formula : C21H16ClFN2O4S2.
  • Molecular Weight : 478.9 g/mol.
  • The fluorophenyl positional isomer (4-F vs. 3-F) may influence steric interactions in biological systems.

Analog 2: (5Z)-2-(3-Chlorophenyl)-5-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one (CAS 618853-81-9)

  • Core Structure: Thiazolo[3,2-b][1,2,4]triazol-6-one, a distinct heterocyclic system compared to the thienothiazine trione core of the target .
  • Substituents :
    • Position 2: 3-chlorophenyl.
    • Position 5: 3-fluorophenylmethylidene.
  • Molecular Formula : C17H9ClFN3OS.
  • Molecular Weight : ~373.84 g/mol (calculated).
  • Key Differences: The thiazolo-triazolone core lacks the sulfone and ketone groups present in the target compound’s thienothiazine trione system, which may reduce polarity and metabolic stability. The absence of a phenoxy group limits direct comparison of aromatic interactions.

Comparative Data Table

Parameter Target Compound Analog 1 (CAS 894681-95-9) Analog 2 (CAS 618853-81-9)
Core Structure Thieno[3,2-c][1,2]thiazine-2,2,4-trione Thieno[3,2-c][1,2]thiazine-2,2,4-trione Thiazolo[3,2-b][1,2,4]triazol-6-one
Molecular Formula Likely C23H17FN2O4S2* C21H16ClFN2O4S2 C17H9ClFN3OS
Molecular Weight (g/mol) ~495 (estimated) 478.9 373.84 (calculated)
Position 1 Substituent 3-Fluorophenylmethyl 4-Fluorophenylmethyl N/A (different core)
Position 3/5 Substituent 4-Phenoxyphenylamino-methylidene 3-Chloro-4-methoxyphenylamino-methylidene 3-Fluorophenylmethylidene
Reported Bioactivity Not reported Not reported Not reported

*Estimated based on structural similarity to Analog 1.

Implications of Structural Variations

  • Steric Factors : The 3-fluorophenylmethyl substituent in the target compound could impose different spatial constraints compared to Analog 1’s 4-fluorophenylmethyl group, affecting receptor selectivity.
  • Solubility: The thienothiazine trione core (target and Analog 1) likely offers higher polarity than Analog 2’s thiazolo-triazolone system, suggesting better aqueous solubility.

Biological Activity

The compound (3Z)-1-[(3-fluorophenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a thiazine derivative that has garnered attention for its potential biological activities, particularly in anticancer research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on various studies.

Synthesis and Characterization

The synthesis of thiazine derivatives often involves multi-step reactions starting from readily available precursors. The specific compound can be synthesized through a condensation reaction between appropriate thiazine and phenyl derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.

Anticancer Properties

Recent studies have highlighted the anticancer activity of thiazine derivatives. For instance, compounds similar to the one in focus have been evaluated against several cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)19.4 ± 0.22
Compound BHCT-116 (Colon)14.5 ± 0.30
(3Z)-1-[(3-fluorophenyl)methyl]-...TBDTBD

In a study involving thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines, significant cytotoxicity was observed against MCF-7 cells with an IC50 value lower than that of doxorubicin, a standard chemotherapy agent . This suggests that the compound may possess potent anticancer properties.

The mechanism by which these compounds exert their effects often involves the inhibition of specific cancer-related pathways. Molecular docking studies indicate that these thiazine derivatives may interact with key proteins involved in cell proliferation and survival pathways such as EGFR and PI3K . Such interactions could lead to apoptosis in cancer cells.

Case Studies

Several case studies have documented the biological effects of thiazine derivatives:

  • Study on MCF-7 Cells : A recent investigation demonstrated that a related thiazine compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.
  • In Vivo Studies : Animal models treated with thiazine derivatives showed reduced tumor growth compared to controls, indicating potential for therapeutic applications .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the viability of any new drug candidate. Preliminary studies suggest that these compounds exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics. However, detailed toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered.

Q & A

Basic: What are the key structural features and functional groups influencing the compound's reactivity?

Answer:
The compound contains a thieno[3,2-c][1,2]thiazine core with a Z-configuration imine group, a 3-fluorophenylmethyl substituent, and a 4-phenoxyphenylaminomethylene moiety. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, enhancing electrophilicity at adjacent carbons. The phenoxy group contributes steric bulk and potential π-π stacking interactions, which may influence binding to biological targets. Characterization via NMR and X-ray crystallography is critical to confirm stereochemistry and substituent positioning .

Basic: What synthetic routes are commonly employed for this compound?

Answer:
Synthesis typically involves:

Core Formation: Cyclization of thiophene derivatives with thiazine precursors under reflux conditions using catalysts like ZnCl₂ .

Substitution Reactions: Introduction of the 3-fluorophenylmethyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .

Imine Formation: Condensation of an amine (e.g., 4-phenoxyaniline) with a carbonyl group under acidic or thermal conditions .
Purification via column chromatography and validation by HPLC-MS ensures >95% purity .

Advanced: How can reaction yields be optimized during the imine condensation step?

Answer:
Yield optimization requires:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic amines.
  • Catalysis: Use of acetic acid or p-toluenesulfonic acid to protonate the amine, accelerating Schiff base formation .
  • Temperature Control: Heating at 60–80°C minimizes side reactions (e.g., enolization).
  • Equilibrium Shifting: Molecular sieves or Dean-Stark traps remove water to drive the reaction forward .
    Yields >80% are achievable with these adjustments .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:
Contradictions may arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Validate using standardized protocols (e.g., NIH/NCBI guidelines) .
  • Structural Analogues: Compare with similar compounds (e.g., 3-(4-chlorophenyl)-thieno derivatives) to identify substituent-specific effects .
  • Solubility Artifacts: Use DMSO concentrations <0.1% and confirm activity via dose-response curves .
    Replicate studies in triplicate and report IC₅₀ values with 95% confidence intervals .

Advanced: What computational strategies predict the compound's biological targets?

Answer:

Molecular Docking: Use AutoDock Vina to screen against kinase or GPCR libraries, prioritizing targets with docking scores ≤−7.0 kcal/mol .

Pharmacophore Modeling: Identify essential features (e.g., hydrogen-bond acceptors from the thiazine core) using Schrödinger’s Phase .

QSAR Analysis: Corrogate substituent electronegativity (e.g., fluorine) with activity trends from ChEMBL datasets .
Validate predictions with SPR (surface plasmon resonance) binding assays .

Advanced: How can structure-activity relationship (SAR) studies improve potency?

Answer:

  • Substituent Modulation: Replace 4-phenoxyphenyl with electron-deficient groups (e.g., 4-CF₃) to enhance target binding .
  • Stereochemical Tweaks: Test E-configuration imines to assess geometric impact on activity .
  • Bioisosteres: Substitute the thiazine sulfur with sulfone to improve metabolic stability .
    Screen analogues in enzyme inhibition assays (e.g., COX-2 or PARP) and compare Ki values .

Advanced: What analytical methods resolve solubility challenges for in vivo studies?

Answer:

  • Co-solvent Systems: Use PEG-400/water (1:1) or cyclodextrin inclusion complexes .
  • Salt Formation: React with HCl or sodium bicarbonate to improve aqueous solubility .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation .
    Characterize solubility via HPLC-UV and validate bioavailability in rodent PK studies .

Advanced: How to design stability studies under physiological conditions?

Answer:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via LC-MS .
  • Light Sensitivity: Expose to UV (254 nm) for 48h; quantify photodegradants .
  • Plasma Stability: Incubate with human plasma (37°C, 1h); precipitate proteins with acetonitrile and analyze supernatant .
    Use Arrhenius kinetics to predict shelf-life at 25°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.